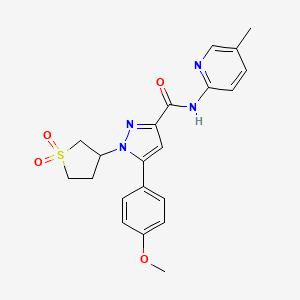![molecular formula C28H32N4O7 B11008251 N~4~-(2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide](/img/structure/B11008251.png)
N~4~-(2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine-3,4-dicarboxylic acid, which is then subjected to amidation reactions with 2,4-dimethoxyaniline derivatives. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biochemical pathways or inhibiting specific enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby inhibiting the function of the target molecule. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE
- **N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE
Uniqueness
The uniqueness of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity towards certain biological targets.
This detailed overview provides a comprehensive understanding of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE, covering its synthesis, reactions, applications, and mechanism of action
Properties
Molecular Formula |
C28H32N4O7 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
3-N-[(2S)-1-(2,4-dimethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-N-(2,4-dimethoxyphenyl)pyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C28H32N4O7/c1-16(2)25(28(35)31-22-10-8-18(37-4)14-24(22)39-6)32-27(34)20-15-29-12-11-19(20)26(33)30-21-9-7-17(36-3)13-23(21)38-5/h7-16,25H,1-6H3,(H,30,33)(H,31,35)(H,32,34)/t25-/m0/s1 |
InChI Key |
AJLQCERKHLBMGN-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2=C(C=CN=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2=C(C=CN=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


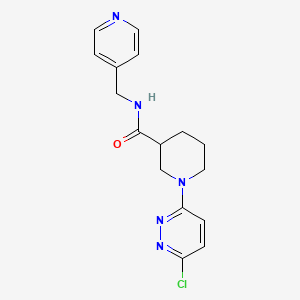
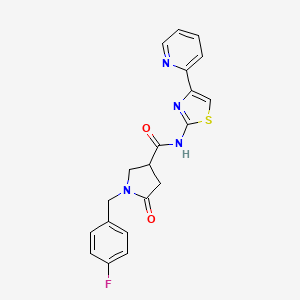
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11008184.png)
![7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11008192.png)

![3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11008207.png)
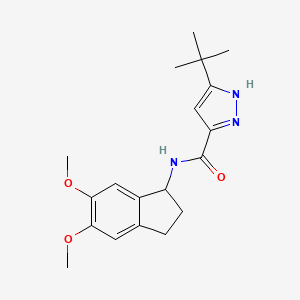
![2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11008221.png)
![methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11008227.png)
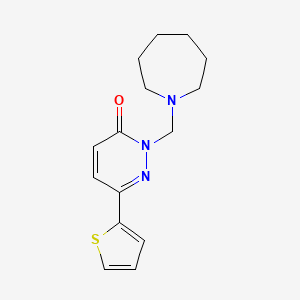
![N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11008235.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008252.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008260.png)
